molecular formula C7H5BrF3NO B1520094 (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 888738-18-9

(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B1520094
CAS RN: 888738-18-9
M. Wt: 256.02 g/mol
InChI Key: UTJSAWAOJIQBCB-UHFFFAOYSA-N
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Description

“(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 . It is used as an active pharmaceutical ingredient and an adjuvant .


Synthesis Analysis

Trifluoromethylpyridines, such as “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” can be represented by the InChI code: 1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 .


Chemical Reactions Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives, such as “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol”, have been extensively studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” has a melting point of 67-68°C, a predicted boiling point of 270.5±35.0 °C, and a predicted density of 1.751±0.06 g/cm3 . It is stored at 2-8°C .

Scientific Research Applications

Pharmaceutical Drug Synthesis

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry due to its ability to enhance the biological activity of drugs . The presence of this group in FDA-approved drugs has been associated with a variety of pharmacological activities. The compound can serve as a precursor in the synthesis of more complex drug molecules, especially those targeting diseases where fluorine’s unique properties can be beneficial.

Catalysis

In the field of catalysis, the compound’s structural motif, particularly the pyridinyl group, can be utilized to create ligands for transition metal catalysts . These catalysts can be applied in various chemical reactions, including but not limited to, cross-coupling reactions which are pivotal in creating complex organic compounds.

Agrochemical Research

The compound’s derivatives can be used in the synthesis of agrochemicals. The trifluoromethyl group can impart properties like increased stability and bioactivity, making it a valuable component in developing new pesticides or herbicides .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound can be used to introduce the trifluoromethyl group into other organic molecules. This is particularly useful in the synthesis of complex molecules where the introduction of fluorine can significantly alter the molecule’s reactivity and physical properties .

Luminescent Materials

The pyridinyl group can be part of ligands that form metal complexes demonstrating luminescent properties. These materials have potential applications in the development of new types of LEDs and other light-emitting devices .

Safety and Hazards

The safety symbols associated with “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” include GHS07, and the signal word is "Warning" . The hazard statements include H302+H312+H332-H315-H319-H335, and the precautionary statement is P280 .

Future Directions

Trifluoromethylpyridines, such as “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol”, have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJSAWAOJIQBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670646
Record name [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

CAS RN

888738-18-9
Record name [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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